molecular formula C8H16N4O2 B1474541 1-(2-Azidoethyl)-3,4-dimethoxypyrrolidine CAS No. 1694183-11-3

1-(2-Azidoethyl)-3,4-dimethoxypyrrolidine

Cat. No.: B1474541
CAS No.: 1694183-11-3
M. Wt: 200.24 g/mol
InChI Key: BKGDBPIPYCIQBW-UHFFFAOYSA-N
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Description

Azidoethyl compounds are a class of organic compounds that contain an azido group (-N3) and an ethyl group (-CH2CH3). They are used in a variety of scientific research applications. Pyrrolidines, on the other hand, are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of azidoethyl compounds often involves the reaction of an appropriate precursor with an azide source . For pyrrolidines, various synthetic strategies exist, including ring construction from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of azidoethyl compounds and pyrrolidines can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

Azidoethyl compounds can participate in a variety of chemical reactions, including click chemistry reactions . Pyrrolidines can undergo a range of transformations, including functionalization of the pyrrolidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of azidoethyl compounds and pyrrolidines can be determined using various analytical techniques. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .

Scientific Research Applications

Magnetic Properties of Azido-bridged Compounds

The study by You, Hong, and Kim (2005) explores azido-bridged Cu(II) compounds, focusing on their magnetic properties. These compounds exhibit unique end-to-end and end-on azido bridging modes, which influence their magnetic interactions. This research suggests potential applications in designing new magnetic materials with specific properties by manipulating azido and related groups (You, Hong, & Kim, 2005).

Antitumor Activity of Azide and Propargyl Derivatives

Bykhovskaya et al. (2017) synthesized and evaluated the antitumor activity of compounds based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones. These compounds showed significant cytotoxicity against various human tumor cell lines, highlighting the potential of azidoethyl derivatives in developing new antitumor agents (Bykhovskaya et al., 2017).

Synthesis of Azetidine and Piperidine Derivatives

Mangelinckx et al. (2005) described the synthesis of new azetidine and piperidine derivatives, showcasing the versatility of using azidoethyl and related groups in constructing complex cyclic amino acid derivatives. These compounds are valuable for further functionalization and have potential applications in pharmaceuticals and organic synthesis (Mangelinckx et al., 2005).

Electrophilic Cyclization and N-Heterocyclic Synthesis

Fischer et al. (2008) explored the electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to the synthesis of highly substituted isoquinolines. This study demonstrates the utility of azido groups in facilitating novel cyclization reactions, which can be applied to the synthesis of complex heterocyclic compounds (Fischer et al., 2008).

Mechanism of Action

The mechanism of action of azidoethyl compounds and pyrrolidines would depend on their specific structure and the context in which they are used. For example, some azidoethyl compounds have been studied for their biochemical and physiological effects.

Safety and Hazards

The safety and hazards associated with azidoethyl compounds and pyrrolidines would depend on their specific structure. Material safety data sheets (MSDS) should be consulted for specific safety information .

Future Directions

Research into azidoethyl compounds and pyrrolidines is ongoing, with potential applications in areas such as drug discovery, medicinal research, and biochemistry .

Properties

IUPAC Name

1-(2-azidoethyl)-3,4-dimethoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-13-7-5-12(4-3-10-11-9)6-8(7)14-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGDBPIPYCIQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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